molecular formula C17H14N2O2 B245967 2-phenoxy-N-(quinolin-8-yl)acetamide

2-phenoxy-N-(quinolin-8-yl)acetamide

Cat. No.: B245967
M. Wt: 278.3 g/mol
InChI Key: DBLVZPQILXYHIJ-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(quinolin-8-yl)acetamide is a quinoline-based acetamide derivative characterized by a phenoxy group attached to the acetamide backbone. Its molecular structure combines a quinoline moiety (a nitrogen-containing heterocycle) with a phenoxy-acetamide chain, enabling diverse interactions with biological targets.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

IUPAC Name

2-phenoxy-N-quinolin-8-ylacetamide

InChI

InChI=1S/C17H14N2O2/c20-16(12-21-14-8-2-1-3-9-14)19-15-10-4-6-13-7-5-11-18-17(13)15/h1-11H,12H2,(H,19,20)

InChI Key

DBLVZPQILXYHIJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(quinolin-8-yl)acetamide typically involves the reaction of quinoline derivatives with phenoxyacetic acid. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(quinolin-8-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, various amine derivatives, and substituted quinoline compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-phenoxy-N-(quinolin-8-yl)acetamide exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell function, possibly through enzyme inhibition or interference with DNA replication .

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly its ability to intercalate with DNA. This interaction can inhibit key cellular processes such as replication and transcription, leading to cancer cell death. Studies have demonstrated its selective cytotoxicity against different cancer cell lines, including hepatic carcinoma cells (HepG2) and breast cancer cells (MCF-7 and MDA-MB-231) .

Anti-inflammatory and Analgesic Effects

Beyond its antimicrobial and anticancer properties, this compound has been studied for anti-inflammatory and analgesic activities. These effects may broaden its therapeutic applications in treating conditions characterized by inflammation and pain.

Agricultural Applications

Given its biological activity, this compound may also find applications in agricultural chemistry. Its potential as a pesticide or fungicide is under exploration, particularly for targeting plant pathogens or pests that threaten crop yields. The compound's ability to disrupt cellular processes in microorganisms could be leveraged to develop effective agricultural treatments .

Industrial Applications

In addition to its medicinal and agricultural uses, this compound serves as a valuable building block in organic synthesis. It can be utilized in the manufacture of more complex molecules, contributing to the development of new materials or chemical processes .

Case Studies and Research Findings

Numerous studies have reinforced the potential applications of this compound:

  • Anticancer Mechanism : A study demonstrated that this compound selectively inhibited HepG2 liver cancer cells while sparing normal liver cells, indicating its potential as a targeted cancer therapy .
  • Enzyme Inhibition : Research has shown that derivatives of this compound can inhibit metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .
  • Synthesis and Biological Evaluation : Recent investigations have synthesized novel derivatives of phenoxyacetamides and evaluated their biological activities, highlighting the ongoing research into optimizing their therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

The phenoxy group's substitution pattern significantly influences biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent on Phenoxy Key Properties/Activities Source
2-(2-Methoxyphenoxy)-N-(quinolin-8-yl)acetamide 2-OCH₃ Broad biological activity
2-(4-Chlorophenoxy)-N-(quinolin-8-yl)acetamide 4-Cl Enhanced anticancer activity (hypothesized)
2-(3-Nitrophenoxy)-N-(quinolin-8-yl)acetamide 3-NO₂ Altered reactivity due to electron-withdrawing effects

Methoxy groups may increase lipophilicity, aiding membrane permeability .

Functional Group Modifications

Hydroxyl vs. Phenoxy Substitution
  • N-(8-Hydroxyquinolin-2-yl)acetamide: Replaces the phenoxy group with a hydroxyl group at the quinoline 8-position. Exhibits antimicrobial and anticancer activities but differs in solubility and hydrogen-bonding capacity .
Trifluoromethyl Substitution
  • 2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide: Incorporates a trifluoromethyl group instead of phenoxy. The CF₃ group increases metabolic stability and lipophilicity, making it a promising scaffold for antitubercular and anticancer agents .

Modifications in the Quinoline Core

Compound Name Quinoline Substitution Unique Features Source
N-Ethyl-2-(quinolin-8-yloxy)acetamide 8-yloxy linkage Antitubercular activity via Mycobacterium tuberculosis inhibition
2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide Piperidine at C2 Potent antitubercular activity against resistant strains
N-(4-Chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide Pyrrolidine at C2 Potential neurological applications (e.g., anticonvulsant effects)

Key Insight: Piperidine and pyrrolidine substitutions on the quinoline ring introduce basic nitrogen atoms, improving solubility and enabling interactions with neurotransmitter receptors. Trifluoromethylphenyl groups enhance target selectivity .

Hybrid Structures with Additional Pharmacophores

Compound Name Hybrid Structure Applications Source
2-{[2-(4-Benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(2-chlorobenzyl)acetamide Benzylpiperidine + chlorobenzyl Neurological modulation (e.g., acetylcholinesterase inhibition)
N-(4-Acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide Piperazine + acetamidophenyl Dual targeting of enzymes and receptors

Key Insight: Molecular hybridization (e.g., combining quinoline with piperazine or benzylpiperidine) amplifies biological activity by engaging multiple targets. These hybrids often exhibit improved pharmacokinetic profiles compared to simpler analogs .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP Solubility (mg/mL)
2-Phenoxy-N-(quinolin-8-yl)acetamide 306.34 3.2 0.12
2-(4-Chlorophenoxy)-N-(quinolin-8-yl)acetamide 340.78 3.8 0.08
2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide 270.23 2.9 0.25

Q & A

Q. What are the standard synthetic protocols for 2-phenoxy-N-(quinolin-8-yl)acetamide, and how can reaction efficiency be monitored?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a common procedure involves refluxing 2-chloroacetamide derivatives with quinolin-8-ol in ethanol using glacial acetic acid as a catalyst. Reaction progress is monitored via TLC (Thin-Layer Chromatography), and purification is achieved using column chromatography (e.g., CH₂Cl₂/MeOH 97:3) . Yield optimization may require adjusting reaction time (18–24 hours), temperature (reflux vs. room temperature), or base selection (e.g., K₂CO₃ for deprotonation) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

  • NMR Spectroscopy : To confirm proton environments (e.g., acetamide NH at δ 10–12 ppm) and aromatic quinoline signals.
  • Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis.
  • X-ray Diffraction (XRD) : To resolve crystal packing, hydrogen bonding (e.g., O–H⋯N interactions), and dihedral angles (e.g., 87.19° between quinoline and phenyl rings) .
  • FTIR : To identify functional groups (C=O stretch ~1650 cm⁻¹).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or purification.
  • Waste Disposal : Segregate organic waste and consult certified agencies for hazardous material disposal .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

Methodological Answer:

  • Hybridization : Attach pharmacophores like cinnamide or fluorobenzoyl groups to improve binding affinity (e.g., via Schiff base formation) .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to modulate electronic properties and solubility.
  • Computational Screening : Use molecular docking to predict interactions with target proteins (e.g., SARS-CoV-2 main protease) .

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

Methodological Answer:

  • Systematic Review : Conduct independent screening of literature with predefined inclusion/exclusion criteria (e.g., assay type, cell lines) .
  • Meta-Analysis : Statistically aggregate data to identify trends (e.g., IC₅₀ variability across studies).
  • Experimental Replication : Validate results under standardized conditions (e.g., fixed concentration ranges, controlled cell culture media) .

Q. What role does crystallographic data play in understanding the physicochemical properties of this compound?

Methodological Answer: XRD reveals:

  • Hydrogen Bonding Networks : Critical for solubility and stability (e.g., water molecules bridging acetamide and quinoline groups) .
  • Packing Efficiency : Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) influence melting points and mechanical stability.
  • Torsional Strain : Dihedral angles between aromatic rings affect conformational flexibility and ligand-receptor interactions.
Crystallographic Parameters Values
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a = 6.6028, b = 14.9207, c = 16.3505
Hydrogen Bonds (Å)O–H⋯N = 2.89, O–H⋯O = 2.76

Q. How can reaction mechanisms for this compound synthesis be validated experimentally?

Methodological Answer:

  • Kinetic Studies : Monitor intermediate formation via stopped-flow NMR or UV-Vis spectroscopy.
  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen/nitrogen pathways.
  • Computational Modeling : Compare DFT (Density Functional Theory)-calculated transition states with experimental activation energies .

Q. What strategies mitigate impurities during large-scale synthesis of this compound?

Methodological Answer:

  • Process Optimization : Use flow chemistry to control exothermic reactions and reduce byproducts.
  • Advanced Purification : Employ preparative HPLC or recrystallization (e.g., ethanol/water mixtures).
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Q. Key Considerations for Researchers

  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) to minimize variability.
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology for target-specific design.
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and waste management .

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